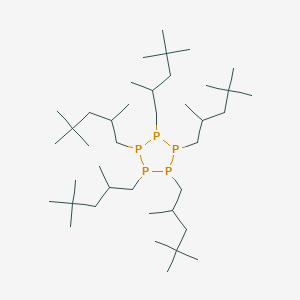
Pentakis(2,4,4-trimethylpentyl)pentaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentakis(2,4,4-trimethylpentyl)pentaphospholane is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentaphospholane core substituted with five 2,4,4-trimethylpentyl groups, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentakis(2,4,4-trimethylpentyl)pentaphospholane typically involves the reaction of a pentaphospholane precursor with 2,4,4-trimethylpentyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentakis(2,4,4-trimethylpentyl)pentaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The 2,4,4-trimethylpentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pentakis(2,4,4-trimethylpentyl)pentaphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which Pentakis(2,4,4-trimethylpentyl)pentaphospholane exerts its effects involves its ability to coordinate with metal ions and other molecules. This coordination can influence various molecular pathways and reactions, making it a versatile tool in both research and industrial applications. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
- Tetrakis(2,4,4-trimethylpentyl)phosphonium chloride
Uniqueness
Pentakis(2,4,4-trimethylpentyl)pentaphospholane stands out due to its pentaphospholane core, which provides unique coordination properties compared to other similar compounds. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions .
Propiedades
Número CAS |
189294-68-6 |
|---|---|
Fórmula molecular |
C40H85P5 |
Peso molecular |
721.0 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentakis(2,4,4-trimethylpentyl)pentaphospholane |
InChI |
InChI=1S/C40H85P5/c1-31(21-36(6,7)8)26-41-42(27-32(2)22-37(9,10)11)44(29-34(4)24-39(15,16)17)45(30-35(5)25-40(18,19)20)43(41)28-33(3)23-38(12,13)14/h31-35H,21-30H2,1-20H3 |
Clave InChI |
PCEVUEQMAUOLGX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)C)CP1P(P(P(P1CC(C)CC(C)(C)C)CC(C)CC(C)(C)C)CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
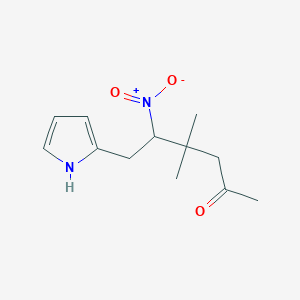
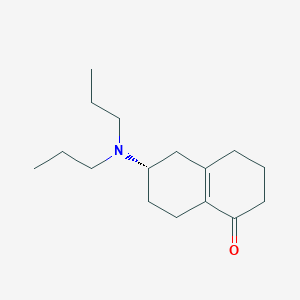
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)
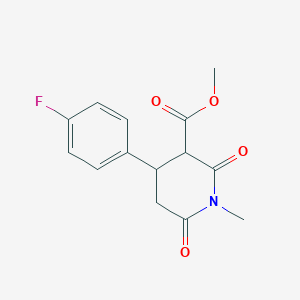
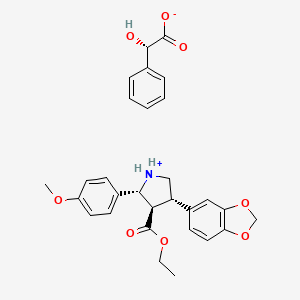

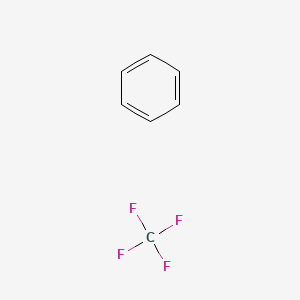
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
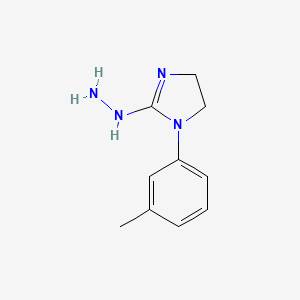
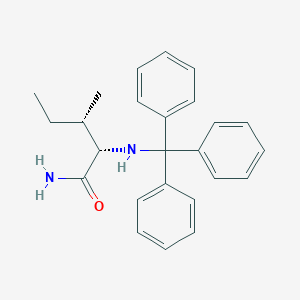
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)

